Methyl 2-oxo-6-phenylsulfanylhexanoate
Description
Methyl 2-oxo-6-phenylsulfanylhexanoate is a sulfur-containing ester derivative characterized by a 2-oxo (keto) group and a phenylsulfanyl (thioether) substituent at the sixth carbon of its hexanoate backbone.
Properties
IUPAC Name |
methyl 2-oxo-6-phenylsulfanylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-16-13(15)12(14)9-5-6-10-17-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFZSOJUQZIOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)CCCCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-6-phenylsulfanylhexanoate typically involves the esterification of 2-oxo-6-phenylsulfanylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-6-phenylsulfanylhexanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Methyl 2-oxo-6-phenylsulfonylhexanoate.
Reduction: Methyl 2-hydroxy-6-phenylsulfanylhexanoate.
Substitution: 2-oxo-6-phenylsulfanylhexanoic acid.
Scientific Research Applications
Methyl 2-oxo-6-phenylsulfanylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-6-phenylsulfanylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on sulfur-containing esters, ketones, and thioether derivatives, leveraging data from structurally related compounds to hypothesize Methyl 2-oxo-6-phenylsulfanylhexanoate’s properties.
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Thioether vs. Sulfonyl/Sulfinyl Groups: The phenylsulfanyl group in this compound is less polar than sulfonyl (e.g., triflusulfuron-methyl ) or sulfinyl (e.g., 6-methylsulfinylhexyl isothiocyanate ) groups. This may reduce aqueous solubility but enhance lipid membrane permeability compared to sulfonated analogs.
- Ketone Reactivity : The 2-oxo group could facilitate nucleophilic additions or reductions, similar to other α-keto esters used in asymmetric synthesis.
Physicochemical Properties
- Critical Micelle Concentration (CMC): While this compound lacks direct CMC data, quaternary ammonium surfactants like BAC-C12 exhibit CMC values between 3–8 mM .
- Toxicity and Handling: Thioethers generally require precautions similar to sulfur-containing compounds (e.g., skin/eye irritation risks as noted in 6-methylsulfinylhexyl isothiocyanate ).
Methods for Compound Similarity Assessment
Structural similarity analysis (e.g., Tanimoto coefficients, pharmacophore mapping) underpins virtual screening and property prediction . For this compound:
- Functional Group Priority : The phenylsulfanyl and 2-oxo groups dominate reactivity, aligning with bioactive thioethers and ketones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
